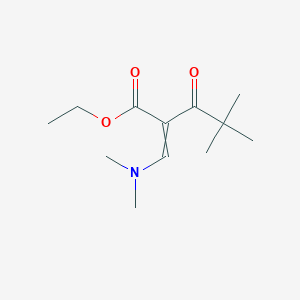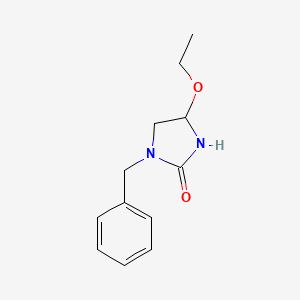
1-Benzyl-4-ethoxyimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-ethoxyimidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family This compound is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethoxyimidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 1-benzylimidazolidin-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-ethoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazolidinone compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy positions using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium hydride, sodium methoxide; reactions are conducted in aprotic solvents like DMF or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Oxidized imidazolidinone derivatives.
Reduction: Reduced imidazolidinone compounds.
Substitution: Substituted imidazolidinone derivatives with modified benzyl or ethoxy groups.
Applications De Recherche Scientifique
1-Benzyl-4-ethoxyimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-ethoxyimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the benzyl and ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Benzylimidazolidin-2-one: Lacks the ethoxy group, which may result in different chemical and biological properties.
4-Ethoxyimidazolidin-2-one: Lacks the benzyl group, affecting its overall reactivity and applications.
Benzimidazolidin-2-ones: Compounds with similar core structures but different substituents, leading to varied properties and uses.
Uniqueness: 1-Benzyl-4-ethoxyimidazolidin-2-one is unique due to the presence of both benzyl and ethoxy groups, which enhance its chemical reactivity and potential applications. The combination of these groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
1-benzyl-4-ethoxyimidazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-11-9-14(12(15)13-11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,15) |
Clé InChI |
RALDIEDPZRYLIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CN(C(=O)N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


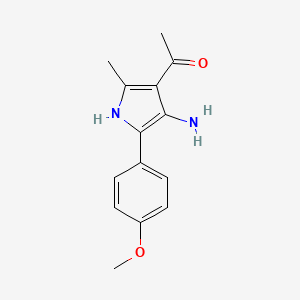
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
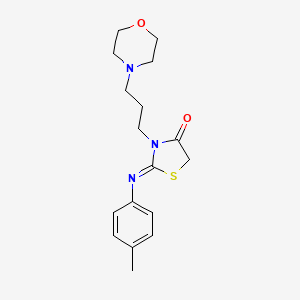

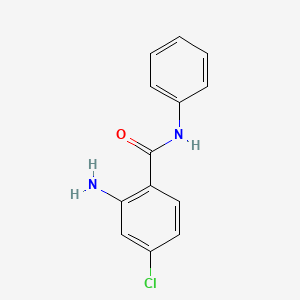
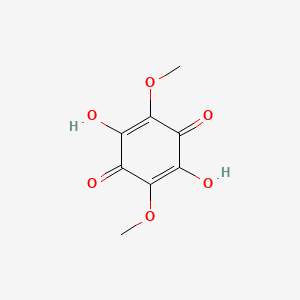
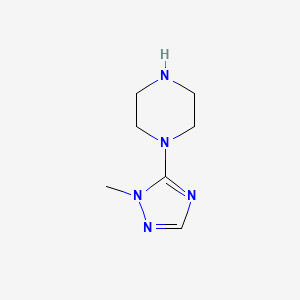
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
